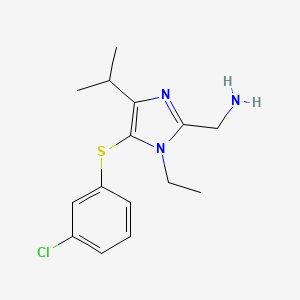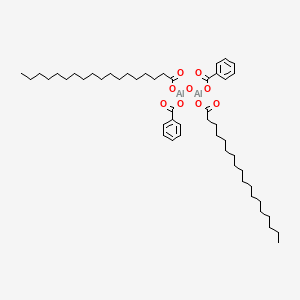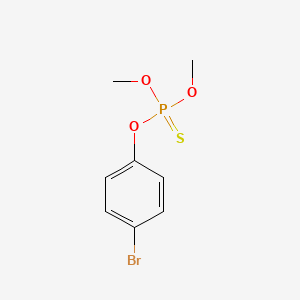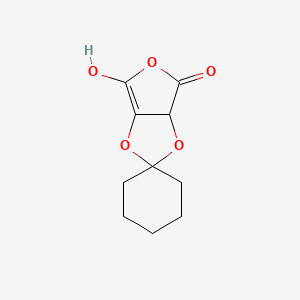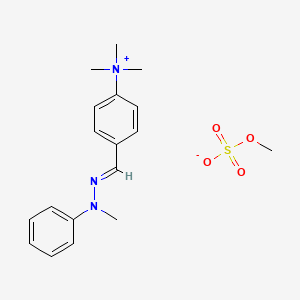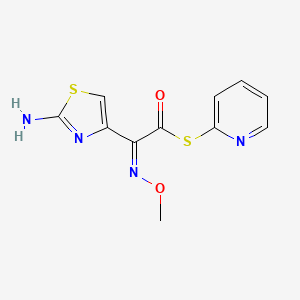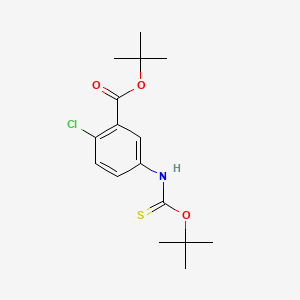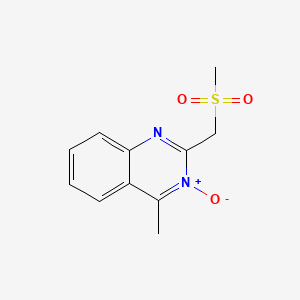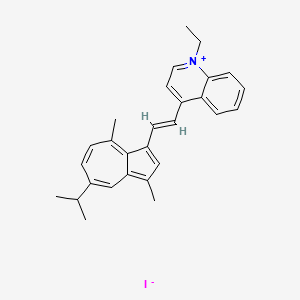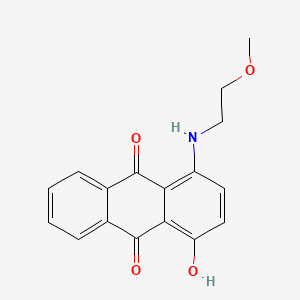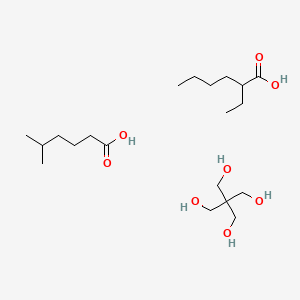
2,2-Bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid;5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, is a complex ester compound. It is formed by the esterification of isoheptanoic acid and 2-ethylhexanoic acid with pentaerythritol. This compound is known for its unique chemical properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, involves the esterification reaction between isoheptanoic acid, 2-ethylhexanoic acid, and pentaerythritol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion of the reactants to the ester product. The product is then purified using industrial-scale distillation or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Isoheptanoic acid, 2-ethylhexanoic acid, and pentaerythritol.
Applications De Recherche Scientifique
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used as a lubricant additive and in the production of high-performance coatings.
Mécanisme D'action
The mechanism of action of isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with different enzymes and receptors, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentaerythritol tetraheptanoate .
Isononanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol: .
Trimethylolpropane triheptanoate: .
Uniqueness
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, is unique due to its specific combination of isoheptanoic acid and 2-ethylhexanoic acid with pentaerythritol. This combination imparts unique chemical properties, such as enhanced stability and specific reactivity, making it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C20H42O8 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid;5-methylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C7H14O2.C5H12O4/c1-3-5-6-7(4-2)8(9)10;1-6(2)4-3-5-7(8)9;6-1-5(2-7,3-8)4-9/h7H,3-6H2,1-2H3,(H,9,10);6H,3-5H2,1-2H3,(H,8,9);6-9H,1-4H2 |
Clé InChI |
LVWDQKVJXJUKCE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CC(C)CCCC(=O)O.C(C(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


